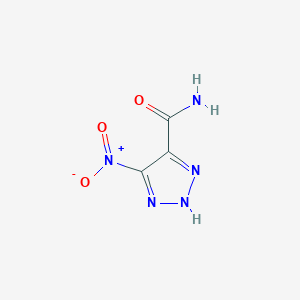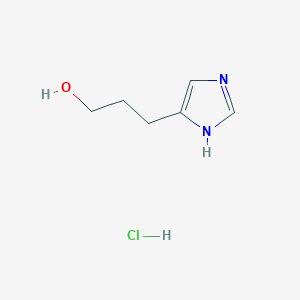
6-氨基-2,3-二氢-1H-异吲哚-1-酮
描述
6-amino-2,3-dihydro-1H-isoindol-1-one, also known as 6-amino-2,3-dihydro-1H-isoindol-1-one, is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound 6-amino-2,3-dihydro-1H-isoindol-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-amino-2,3-dihydro-1H-isoindol-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-2,3-dihydro-1H-isoindol-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与衍生物
选择性烷基化
佐藤等人(1986 年)开发了一种通过选择性 2-烷基化合成各种 2,3-二氢-2-烷基-3-(取代氨基)-1H-异吲哚-1-酮的方法。该工艺利用相转移催化剂体系,对于从 2-氰基苯甲醛和烷基卤化物生产衍生物具有重要意义 (佐藤、千崎、后藤和斋藤,1986)。
一锅合成技术
Couture 等人(1997 年)通过芳烃环化和霍纳反应实现了 3-(芳基和烷基)亚甲基-1H-异吲哚啉-1-酮的高效一锅合成,突出了该化合物在构建复杂结构方面的多功能性 (Couture、Deniau 和 Grandclaudon,1997)。
新类别的形成
Opatz 和 Ferenc(2004 年)发现 2-羧基苯甲醛与伯胺反应会生成一类新型异吲哚啉酮,证明了该化合物在形成新分子类别方面的潜力 (Opatz 和 Ferenc,2004)。
在生物化学和化学中的应用
用于分析的荧光衍生物
刘等人(1991 年)设计了 3-(4-羧基苯甲酰)-2-喹啉甲醛,用于超灵敏测定伯胺,形成高荧光的异吲哚衍生物。这表明它在毛细管电泳和激光荧光检测中,特别是在生物分析应用中得到了使用 (刘、谢、韦斯勒和诺沃特尼,1991)。
肽模拟物的合成
Biitseva 等人(2012 年)探讨了基于 1H-异吲哚的肽作为潜在的模拟物,并详细阐述了它们的有效合成。这项研究为它们在肽模拟物的设计中使用开辟了道路,肽模拟物是治疗和生物化学中的一个关键领域 (Biitseva、Rudenko、Hordiyenko、Jamart-Grégoire 和 Arrault,2012)。
安全和危害
作用机制
Mode of Action
It’s suggested that the compound might interact with its targets, leading to changes in cellular processes . More studies are required to elucidate the precise interactions and resulting changes.
Result of Action
Some studies suggest that it might have a significant impact on cellular processes
Action Environment
It’s important to note that factors such as temperature, light, and pH can affect the stability and efficacy of many compounds . More research is needed to understand how these factors specifically influence 6-amino-2,3-dihydro-1H-isoindol-1-one.
生化分析
Biochemical Properties
6-amino-2,3-dihydro-1H-isoindol-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with glycoprotein IIb-IIIa (GP IIb-IIIa) receptors, which are crucial for platelet aggregation . The nature of these interactions involves binding to the receptor sites, thereby inhibiting their function and potentially preventing blood clot formation.
Cellular Effects
The effects of 6-amino-2,3-dihydro-1H-isoindol-1-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell cycle regulation and apoptosis . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, 6-amino-2,3-dihydro-1H-isoindol-1-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its interaction with GP IIb-IIIa receptors results in the inhibition of platelet aggregation . Furthermore, it can induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-amino-2,3-dihydro-1H-isoindol-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as keeping it in a dark place and at room temperature
Dosage Effects in Animal Models
The effects of 6-amino-2,3-dihydro-1H-isoindol-1-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting platelet aggregation without significant toxicity . At higher doses, it could lead to adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects and the balance between therapeutic and toxic doses are essential considerations in its application.
Metabolic Pathways
6-amino-2,3-dihydro-1H-isoindol-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding these pathways is crucial for optimizing its use in biochemical and pharmaceutical applications.
Transport and Distribution
The transport and distribution of 6-amino-2,3-dihydro-1H-isoindol-1-one within cells and tissues are mediated by various transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s ability to cross cellular membranes and its distribution patterns are critical factors in its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 6-amino-2,3-dihydro-1H-isoindol-1-one affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with other biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
6-amino-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKXYAZNGUURHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)N)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622221 | |
| Record name | 6-Amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675109-45-2 | |
| Record name | 6-Amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B131653.png)








![2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B131684.png)




